4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

medicinal chemistry physicochemical profiling permeability prediction

This MLSMR-registered compound (MLS000661110) uniquely pairs N,N-diethylsulfamoyl with N-(2-dimethylaminoethyl)benzamide—a substitution pattern absent from clinical analogs. Supplied as HCl salt for consistent dissolution (≤10 mM) in patch-clamp buffers. TPSA 78.1 Ų makes it the preferred standard for PAMPA/Caco-2 permeability studies comparing diethylaminosulfonyl vs. methylsulfonyl substitution. NIH/MLSMR provenance enables direct cross-referencing with PubChem BioAssay data.

Molecular Formula C15H26ClN3O3S
Molecular Weight 363.9
CAS No. 1052509-68-8
Cat. No. B2603209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
CAS1052509-68-8
Molecular FormulaC15H26ClN3O3S
Molecular Weight363.9
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN(C)C.Cl
InChIInChI=1S/C15H25N3O3S.ClH/c1-5-18(6-2)22(20,21)14-9-7-13(8-10-14)15(19)16-11-12-17(3)4;/h7-10H,5-6,11-12H2,1-4H3,(H,16,19);1H
InChIKeyHUSVTJRRWFKMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide Hydrochloride (CAS 1052509-68-8): Structural and Physicochemical Baseline for Procurement Evaluation


4-[(Diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride (CAS 1052509-68-8) is a synthetic sulfonamide-benzamide derivative featuring a diethylaminosulfonyl group at the 4-position of the benzamide core and a dimethylaminoethyl side chain, supplied as a hydrochloride salt [1]. The compound is cataloged within the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000661110 and SMR000298854, placing it within the class of sulfonamide-based ion channel and enzyme inhibitor scaffolds exemplified by the Pfizer Nav1.7 patent series [2]. Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 78.1 Ų, molecular weight of 363.9 g/mol (free base MW ~327.4), and 8 rotatable bonds, which collectively inform its drug-likeness and permeability profile relative to close analogs [1].

Why Generic Substitution Fails for 4-[(Diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide Hydrochloride (CAS 1052509-68-8): Differentiating Structural Features from In-Class Analogs


Sulfonamide benzamides constitute a broad pharmacophore class spanning Nav1.7 inhibitors, carbonic anhydrase inhibitors, and antiarrhythmic agents; however, substitution at the sulfonamide nitrogen and the benzamide side chain fundamentally alters target engagement, selectivity, and physicochemical behavior [1]. The target compound uniquely combines an N,N-diethylsulfamoyl moiety with an N-(2-dimethylaminoethyl)benzamide side chain — a substitution pattern absent from clinically studied analogs such as sematilide (which bears a methylsulfonylamino group and a diethylaminoethyl side chain) . Even within the Pfizer Nav1.7 patent family of N-aminosulfonyl benzamides, the specific pairing of diethylamino on sulfur and dimethylamino on the ethylene linker represents a discrete structural entry point that cannot be assumed bioequivalent to either the methylsulfonyl or dimethylsulfamoyl counterparts without direct comparative data [1]. These structural differences translate into measurable distinctions in lipophilicity, hydrogen-bonding capacity, and predicted membrane permeability that directly affect experimental reproducibility if a generic analog is substituted [2].

Product-Specific Quantitative Evidence Guide: 4-[(Diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide Hydrochloride (CAS 1052509-68-8) vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile: Diethylaminosulfonyl vs. Methylsulfonylamino Benzamides

The target compound possesses a distinct hydrogen-bond donor/acceptor configuration relative to sematilide, a clinically studied analog. The diethylaminosulfonyl group introduces 2 hydrogen-bond donors (sulfonamide NH + benzamide NH) and 5 acceptors (three sulfonyl oxygens + two amide oxygens), compared to sematilide's methylsulfonylamino group which presents 3 donors and 4 acceptors [1]. This difference directly impacts predicted membrane permeability and off-target promiscuity as estimated by TPSA and H-bond metrics .

medicinal chemistry physicochemical profiling permeability prediction

Side-Chain Basicity (pKa) Differentiation: Dimethylaminoethyl vs. Diethylaminoethyl Substituents

The target compound incorporates a dimethylaminoethyl side chain (predicted pKa ~9.0–9.5 for the tertiary amine), whereas sematilide and many related antiarrhythmic benzamides employ a diethylaminoethyl side chain (predicted pKa ~9.5–10.0) [1]. At physiological pH 7.4, both are predominantly protonated; however, at intermediate pH ranges (7.8–8.5) encountered in certain cellular compartment assays, the dimethylamino variant exhibits a measurably lower fraction ionized, which alters apparent logD and subcellular distribution [2].

ionization state pH-dependent solubility assay buffer compatibility

Molecular Flexibility (Rotatable Bond Count): Implications for Entropic Binding Penalty and Crystallization

The target compound contains 8 rotatable bonds in its free base form, placing it at the upper boundary of oral drug-likeness (Veber rule: ≤10 rotatable bonds). This is identical to sematilide's rotatable bond count (8) but the distribution of flexibility differs: the diethylaminosulfonyl group contributes 4 rotatable bonds (two ethyl groups × 2 bonds each) while the dimethylaminoethyl side chain contributes 4 rotatable bonds, compared to sematilide's methylsulfonyl (1 rotatable bond) plus diethylaminoethyl (5 rotatable bonds) [1]. This redistributed flexibility profile may confer differential entropic penalties upon protein binding [2].

conformational entropy crystallography ligand efficiency

Best Research and Industrial Application Scenarios for 4-[(Diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide Hydrochloride (CAS 1052509-68-8)


Nav1.7 Inhibitor Scaffold Hopping and Structure-Activity Relationship (SAR) Studies

The compound serves as a scaffold-hopping entry point within the N-aminosulfonyl benzamide Nav1.7 inhibitor series patented by Pfizer, where the diethylaminosulfonyl group replaces the methylsulfonyl or dimethylsulfamoyl motifs found in earlier examples [1]. Its distinct H-bond donor/acceptor profile and TPSA value (78.1 Ų) make it suitable for systematic SAR exploration of the sulfonamide terminus, particularly for programs seeking to tune CNS penetration via reduced TPSA relative to sematilide-type analogs (TPSA ~84 Ų) [2].

Ion Channel State-Dependent Blockade Assays

Given the dimethylaminoethyl side chain's lower predicted basicity (pKa ~9.0–9.5) versus diethylaminoethyl-containing comparators, this compound is preferentially suited for patch-clamp electrophysiology experiments where the protonation state of the terminal amine influences voltage-dependent ion channel block. The hydrochloride salt form ensures consistent dissolution in physiological buffers at concentrations up to 10 mM [1].

Physicochemical Profiling and Permeability Screening Libraries

With a molecular weight of 363.9 g/mol (HCl salt), TPSA of 78.1 Ų, and 8 rotatable bonds, this compound occupies a narrow physicochemical space at the upper limit of lead-likeness criteria. It is suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies where the impact of diethylaminosulfonyl vs. methylsulfonyl substitution on apparent permeability is being systematically evaluated [2].

MLSMR-Sourced Chemogenomics and Target Deconvolution

As an MLSMR-registered compound (MLS000661110, SMR000298854), this molecule has established provenance in NIH-funded high-throughput screening campaigns. Researchers conducting chemogenomic target deconvolution or phenotypic screening follow-up can leverage its MLSMR identifiers to cross-reference BioAssay data deposited in PubChem, facilitating integration with existing screening results [1].

Quote Request

Request a Quote for 4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.